3-Chloro-2-ethynylthiophene
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Overview
Description
3-Chloro-2-ethynylthiophene is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom at the third position and an ethynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethynylthiophene can be achieved through several methods. One common approach involves the halogenation of 2-ethynylthiophene using chlorine gas or a chlorine-containing reagent under controlled conditions. Another method involves the coupling of 3-chlorothiophene with an ethynylating agent, such as ethynyl magnesium bromide, in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form various oxidized derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substituted thiophenes
- Oxidized derivatives
- Coupled products with extended conjugation
Scientific Research Applications
3-Chloro-2-ethynylthiophene has a wide range of applications in scientific research:
Materials Science: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethynylthiophene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
- 2-Ethynylthiophene
- 3-Chlorothiophene
- 2-Chloro-3-ethynylthiophene
Comparison: 3-Chloro-2-ethynylthiophene is unique due to the presence of both a chlorine atom and an ethynyl group on the thiophene ring. This dual substitution imparts distinct electronic and steric properties, making it more reactive and versatile compared to its analogs. The combination of these substituents enhances its potential for diverse applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-chloro-2-ethynylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClS/c1-2-6-5(7)3-4-8-6/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPIRFHJKPKBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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